molecular formula C10H15NO2 B14839978 2-Isopropoxy-6-(methylamino)phenol

2-Isopropoxy-6-(methylamino)phenol

Cat. No.: B14839978
M. Wt: 181.23 g/mol
InChI Key: LIXDSZYQJAKKKR-UHFFFAOYSA-N
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Description

2-(Methylamino)-6-(propan-2-yloxy)phenol is an organic compound with the molecular formula C10H15NO2 It is a phenolic compound with a methylamino group and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-6-(propan-2-yloxy)phenol can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxyphenol with isopropyl bromide in the presence of a base, followed by the introduction of a methylamino group. The reaction conditions typically include:

    Reagents: 2,6-dihydroxyphenol, isopropyl bromide, methylamine

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Potassium carbonate or sodium hydroxide

    Temperature: 60-80°C

    Reaction Time: 6-12 hours

Industrial Production Methods

In an industrial setting, the production of 2-(methylamino)-6-(propan-2-yloxy)phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-6-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones

    Reduction: Aminophenols

    Substitution: Alkylated or acylated phenols

Scientific Research Applications

2-(Methylamino)-6-(propan-2-yloxy)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(methylamino)-6-(propan-2-yloxy)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or ion channels. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-propan-2-yloxyphenol
  • 2-Methylpropan-2-amine

Comparison

2-(Methylamino)-6-(propan-2-yloxy)phenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological effects, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-(methylamino)-6-propan-2-yloxyphenol

InChI

InChI=1S/C10H15NO2/c1-7(2)13-9-6-4-5-8(11-3)10(9)12/h4-7,11-12H,1-3H3

InChI Key

LIXDSZYQJAKKKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1O)NC

Origin of Product

United States

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